5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The bromine atom in the benzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or carboxylic acids, while reduction of the nitro group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized in various ways to create new compounds with desired properties.
Biology
Biologically, this compound has shown promise as an antimicrobial agent, capable of inhibiting the growth of various bacterial and fungal strains. Its structure allows it to interact with microbial enzymes and disrupt essential biological processes.
Medicine
In medicine, 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is being investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Its unique chemical structure makes it a valuable candidate for further research and development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may result from binding to bacterial enzymes, inhibiting their function and leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell growth and survival, promoting apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3-methoxybenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(2,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to these similar compounds, 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(3,4-dimethoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O4/c1-27-14-6-4-12(20)8-11(14)10-25-18(21)17(23-24-25)19(26)22-13-5-7-15(28-2)16(9-13)29-3/h4-9H,10,21H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVCCBPLFOFWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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